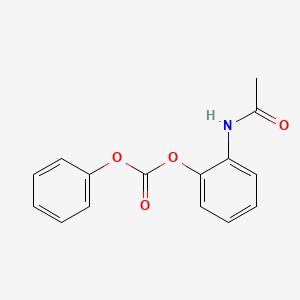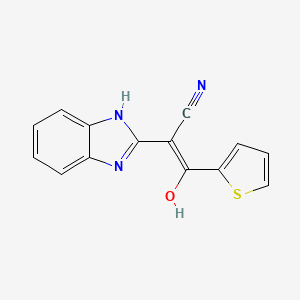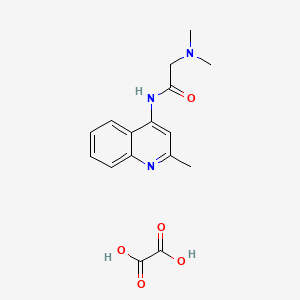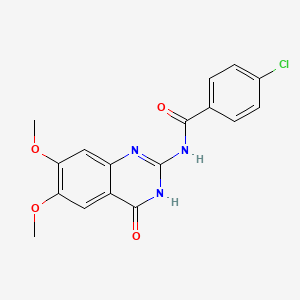
2-(acetylamino)phenyl phenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(acetylamino)phenyl phenyl carbonate, also known as AAC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is synthesized through a specific process, which will be discussed in AAC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. This paper aims to provide an overview of AAC and its potential future directions in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(acetylamino)phenyl phenyl carbonate is still not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. This property makes this compound a potential candidate for use in the development of supramolecular materials, such as self-assembled monolayers and molecular sensors.
Biochemical and Physiological Effects:
This compound has been studied for its biochemical and physiological effects, particularly in the field of drug delivery. It has been shown to have low toxicity and good biocompatibility, making it a potential candidate for use in drug delivery systems. This compound has also been studied for its potential use in cancer therapy, where it can be used to deliver drugs specifically to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(acetylamino)phenyl phenyl carbonate has several advantages for use in lab experiments, including its high purity and low toxicity. However, it also has some limitations, such as its relatively high cost and limited availability. These limitations may restrict its use in certain experiments, but this compound still has potential applications in various fields of scientific research.
Direcciones Futuras
There are several potential future directions for the study of 2-(acetylamino)phenyl phenyl carbonate. One potential direction is in the development of new organic semiconductors for use in flexible electronic devices. Another direction is in the development of new drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Additionally, this compound could be studied further for its potential applications in supramolecular materials and molecular sensors.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been studied and optimized to produce high yields of pure this compound. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several potential future directions for the study of this compound, including the development of new organic semiconductors and drug delivery systems.
Métodos De Síntesis
The synthesis of 2-(acetylamino)phenyl phenyl carbonate involves a reaction between 2-(acetylamino)phenol and phenyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been studied and optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2-(acetylamino)phenyl phenyl carbonate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where this compound can be used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in the development of flexible electronic devices, such as flexible displays and sensors.
Propiedades
IUPAC Name |
(2-acetamidophenyl) phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)16-13-9-5-6-10-14(13)20-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODGPVWNURRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-methylphenyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6094293.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]acetamide](/img/structure/B6094296.png)
![1-(2-ethoxyphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine](/img/structure/B6094308.png)

![3,7-diacetyl-1-sec-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6094323.png)
![1-(2,5-dimethylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094332.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6094341.png)
![3-cyclopropyl-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6094342.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6094344.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6094349.png)


![(2-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6094390.png)
